(E)-(2-Bromostyryl)boronicacid
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Overview
Description
(E)-(2-Bromostyryl)boronic acid is an organoboron compound with the molecular formula C8H8BBrO2. It is characterized by the presence of a boronic acid group attached to a styryl moiety, which in turn is substituted with a bromine atom at the ortho position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-(2-Bromostyryl)boronic acid can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of (E)-2-bromostyrene with a boronic acid derivative. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate, and a ligand such as triphenylphosphine. The reaction is carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods: Industrial production of (E)-(2-Bromostyryl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-(2-Bromostyryl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and ligands (e.g., triphenylphosphine) in organic solvents (e.g., toluene).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styryl derivatives.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted styryl derivatives.
Scientific Research Applications
(E)-(2-Bromostyryl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-(2-Bromostyryl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can participate in substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the bromine and styryl groups.
(E)-Styrylboronic Acid: Similar but without the bromine substitution.
2-Bromophenylboronic Acid: Similar but lacks the styryl group.
Uniqueness: (E)-(2-Bromostyryl)boronic acid is unique due to the presence of both the bromine and styryl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in both Suzuki-Miyaura coupling and substitution reactions makes it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C8H8BBrO2 |
---|---|
Molecular Weight |
226.86 g/mol |
IUPAC Name |
[(E)-2-(2-bromophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,11-12H/b6-5+ |
InChI Key |
LKCCGDUZOHGMTE-AATRIKPKSA-N |
Isomeric SMILES |
B(/C=C/C1=CC=CC=C1Br)(O)O |
Canonical SMILES |
B(C=CC1=CC=CC=C1Br)(O)O |
Origin of Product |
United States |
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